molecular formula C8H20Cl2N2 B7886469 [2-(1-Methylpiperidin-4-yl)ethyl]amine dihydrochloride

[2-(1-Methylpiperidin-4-yl)ethyl]amine dihydrochloride

Cat. No.: B7886469
M. Wt: 215.16 g/mol
InChI Key: XWWWLCXJGBLENI-UHFFFAOYSA-N
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Description

[2-(1-Methylpiperidin-4-yl)ethyl]amine dihydrochloride: is a chemical compound with the molecular formula C8H20Cl2N2 . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Methylpiperidin-4-yl)ethyl]amine dihydrochloride typically involves the reaction of 1-methylpiperidine with ethylene oxide, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:

    Temperature: Controlled to avoid excessive heat which can lead to side reactions.

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalysts: Acidic catalysts may be used to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Material Handling: Ensuring the purity of 1-methylpiperidine and ethylene oxide.

    Reaction Control: Automated systems to monitor and control reaction parameters.

    Purification: Techniques such as crystallization or distillation to obtain the pure dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(1-Methylpiperidin-4-yl)ethyl]amine dihydrochloride can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential role in neurotransmitter modulation.
  • Used in the synthesis of biologically active compounds for pharmacological studies.

Medicine:

  • Explored for its potential therapeutic applications in treating neurological disorders.
  • Used as an intermediate in the synthesis of pharmaceutical drugs.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Employed in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of [2-(1-Methylpiperidin-4-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It can modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. The pathways involved include:

    Binding to Receptors: Interaction with G-protein coupled receptors (GPCRs).

    Signal Transduction: Activation or inhibition of downstream signaling pathways.

    Neurotransmitter Modulation: Alteration of neurotransmitter levels in synaptic clefts.

Comparison with Similar Compounds

    [2-(1-Methylpiperidin-4-yl)ethanol]: Similar structure but with an alcohol group instead of an amine.

    [2-(1-Methylpiperidin-4-yl)acetic acid]: Contains a carboxylic acid group instead of an amine.

    [2-(1-Methylpiperidin-4-yl)methylamine]: Similar structure but with a methyl group attached to the nitrogen.

Uniqueness:

    [2-(1-Methylpiperidin-4-yl)ethyl]amine dihydrochloride: is unique due to its specific amine group, which allows it to participate in a wide range of chemical reactions.

  • Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

2-(1-methylpiperidin-4-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-10-6-3-8(2-5-9)4-7-10;;/h8H,2-7,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWWLCXJGBLENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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